Dichloralphenazone

Vue d'ensemble

Description

La dichloralphénazone est un composé sédatif composé d'hydrate de chloral et de phénazone dans un rapport de 2:1. Elle est couramment utilisée en association avec d'autres médicaments comme l'acétaminophène et l'isomethéptène pour le traitement des céphalées de tension et vasculaires . La dichloralphénazone est également connue pour ses propriétés sédatives douces, ce qui la rend utile pour la gestion de l'insomnie à court terme .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La dichloralphénazone est synthétisée en combinant l'hydrate de chloral et la phénazone. La réaction implique généralement le mélange de ces deux composés dans un rapport molaire spécifique (2:1) dans des conditions contrôlées pour assurer la formation du produit souhaité .

Méthodes de Production Industrielle : Dans les environnements industriels, la production de dichloralphénazone implique le mélange à grande échelle de l'hydrate de chloral et de la phénazone, suivi de procédés de purification pour obtenir le produit final. Le composé est ensuite formulé dans diverses formes posologiques pour un usage médical .

Analyse Des Réactions Chimiques

Types de Réactions : La dichloralphénazone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

Réduction : La dichloralphénazone peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.

Réactifs et Conditions Communs :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être employés.

Substitution : Divers agents d'halogénation ou nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés chlorés ou hydroxylés .

4. Applications de la Recherche Scientifique

La dichloralphénazone a plusieurs applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé modèle dans des études sur les mécanismes sédatifs et analgésiques.

Biologie : Les chercheurs étudient ses effets sur les systèmes biologiques, en particulier ses propriétés sédatives.

Médecine : La dichloralphénazone est utilisée dans la recherche clinique pour développer de nouveaux traitements contre les céphalées et l'insomnie.

Industrie : Le composé est utilisé dans la formulation de divers produits pharmaceutiques

5. Mécanisme d'Action

La dichloralphénazone exerce ses effets par le biais de ses composants, l'hydrate de chloral et la phénazone. L'hydrate de chloral agit comme un sédatif en renforçant l'activité des récepteurs de l'acide gamma-aminobutyrique (GABA) dans le cerveau, ce qui conduit à une augmentation de la neurotransmission inhibitrice. La phénazone, quant à elle, procure des effets analgésiques en inhibant la synthèse des prostaglandines, qui sont impliquées dans les voies de la douleur et de l'inflammation .

Composés Similaires :

Hydrate de Chloral : Un agent sédatif et hypnotique utilisé à des fins similaires.

Chlorhydrate d'Hydroxyzine : Un autre sédatif utilisé pour gérer l'anxiété et l'insomnie.

Unicité de la Dichloralphénazone : La dichloralphénazone est unique en raison de sa combinaison de propriétés sédatives et analgésiques, ce qui la rend particulièrement efficace dans le traitement des céphalées de tension et vasculaires. Son double action la distingue des autres sédatifs qui peuvent ne pas avoir d'effets analgésiques .

Applications De Recherche Scientifique

Dichloralphenazone has several scientific research applications, including:

Chemistry: It is used as a model compound in studies of sedative and analgesic mechanisms.

Biology: Researchers study its effects on biological systems, particularly its sedative properties.

Medicine: this compound is used in clinical research to develop new treatments for headaches and insomnia.

Industry: The compound is used in the formulation of various pharmaceutical products

Mécanisme D'action

Dichloralphenazone exerts its effects through its components, chloral hydrate and phenazone. Chloral hydrate acts as a sedative by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the brain, leading to increased inhibitory neurotransmission. Phenazone, on the other hand, provides analgesic effects by inhibiting the synthesis of prostaglandins, which are involved in pain and inflammation pathways .

Comparaison Avec Des Composés Similaires

Chloral Hydrate: A sedative and hypnotic agent used for similar purposes.

Hydroxyzine Hydrochloride: Another sedative used to manage anxiety and insomnia.

Uniqueness of Dichloralphenazone: this compound is unique due to its combination of sedative and analgesic properties, making it particularly effective in treating tension and vascular headaches. Its dual action distinguishes it from other sedatives that may not have analgesic effects .

Activité Biologique

Dichloralphenazone (DCP), a compound derived from chloral hydrate and phenazone, is primarily used as a sedative and analgesic in the treatment of tension and vascular headaches. Its biological activity encompasses a range of pharmacological effects, including analgesic, sedative, and potentially antimicrobial properties. This article reviews the current understanding of DCP's biological activity, supported by recent research findings and case studies.

This compound acts through several mechanisms:

- Sedative Effects : DCP enhances the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This action contributes to its sedative properties, making it useful in managing anxiety and pain associated with headaches.

- Analgesic Properties : The compound exhibits analgesic effects by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis, which are mediators of pain and inflammation.

- Vasoconstriction : DCP is often combined with isometheptene, which has vasoconstrictive properties that help alleviate migraine symptoms by reducing blood flow to the cranial vasculature.

Antimicrobial Activity

Recent studies have highlighted DCP's potential antimicrobial properties. In vitro tests have demonstrated its efficacy against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Bacillus subtilis | Effective |

| Salmonella typhi | Effective |

These findings suggest that DCP may possess significant antibacterial activity, potentially expanding its therapeutic applications beyond headache management .

Case Studies and Clinical Trials

-

Migraine Treatment Study :

A multicenter, double-blind study compared the efficacy of isometheptene mucate combined with DCP and acetaminophen against sumatriptan succinate for treating mild-to-moderate migraines. The study involved 137 patients and found no significant difference in efficacy between the two treatments. However, patients receiving the combination therapy reported fewer adverse effects compared to those treated with sumatriptan . -

Fixed Drug Eruption Case :

A case study reported a fixed drug eruption in a 71-year-old female patient treated with this compound for basal cell carcinoma. The reaction underscores the importance of monitoring for hypersensitivity reactions when administering DCP .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 1-2 hours. Its metabolism occurs primarily in the liver, where it is converted to active metabolites that contribute to its pharmacological effects. The elimination half-life ranges from 3 to 5 hours, necessitating multiple doses for sustained therapeutic effect.

Safety Profile and Side Effects

While generally well-tolerated, DCP can cause side effects such as:

Propriétés

IUPAC Name |

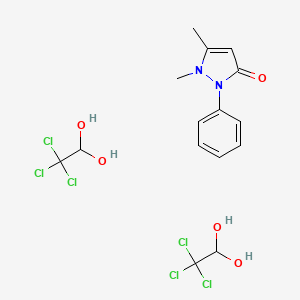

1,5-dimethyl-2-phenylpyrazol-3-one;2,2,2-trichloroethane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.2C2H3Cl3O2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;2*3-2(4,5)1(6)7/h3-8H,1-2H3;2*1,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKXDQOHNICLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022919 | |

| Record name | Dichloralphenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-30-8 | |

| Record name | Dichloralphenazone [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloralphenazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dichloralphenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, compound with 2,2,2-trichloroethane-1,1-diol (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORALPHENAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYX637R279 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the precise mechanism remains elusive, dichloralphenazone's sedative-hypnotic action is primarily attributed to its chloral hydrate component. Chloral hydrate, a prodrug, is metabolized to trichloroethanol, which is thought to enhance GABAergic neurotransmission in the central nervous system, similar to barbiturates. This enhanced GABAergic activity leads to central nervous system depression, resulting in sedation or sleep. []

A: Research suggests that phenazone, while possessing analgesic and antipyretic properties, does not directly contribute to the hypnotic effect of this compound. []

A: Studies show that this compound, at clinical doses, can disrupt sleep architecture, particularly by reducing rapid eye movement (REM) sleep. [] This effect appears dose-dependent, with higher doses leading to more pronounced REM suppression. []

A: this compound is rapidly metabolized in the liver. [] Chloral hydrate is metabolized to trichloroethanol, the primary active metabolite responsible for the hypnotic effect, and trichloroacetic acid. [] Phenazone is metabolized via hepatic oxidation, primarily by cytochrome P450 enzymes. []

A: Yes, studies demonstrate that this compound, specifically its phenazone component, can induce drug-metabolizing enzymes, particularly those belonging to the cytochrome P450 family. [, , ] This enzyme induction can accelerate the metabolism of other drugs metabolized by the same enzymes, potentially leading to reduced efficacy or therapeutic failure. [, ]

A: Research indicates that elderly individuals might exhibit a reduced induction response to this compound compared to younger individuals. [] This suggests age-related differences in drug-metabolizing enzyme induction, potentially influencing drug response and requiring dose adjustments in elderly patients.

A: this compound can significantly reduce the anticoagulant effect of warfarin. [] This interaction is primarily attributed to phenazone's ability to induce hepatic enzymes responsible for warfarin metabolism, leading to decreased warfarin levels and a loss of anticoagulation control. []

A: Yes, due to its enzyme-inducing properties, this compound has the potential to interact with various other drugs metabolized by the same hepatic enzymes. [] Therefore, caution should be exercised when co-prescribing this compound with other medications, and potential interactions should be carefully considered.

A: While generally considered safe at therapeutic doses, this compound can cause adverse effects, including drowsiness, dizziness, gastrointestinal disturbances, and allergic reactions. [, ] Prolonged use can lead to tolerance and dependence. []

A: Elderly patients might be more susceptible to the adverse effects of this compound, particularly cognitive impairment and falls, due to age-related physiological changes. []

A: this compound is commonly available in tablet and capsule formulations. [, ]

A: Gas chromatography (GC) is a commonly employed technique for quantifying this compound and its metabolites in biological samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.